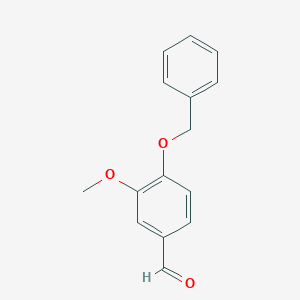

4-Benzyloxy-3-methoxybenzaldehyde

説明

特性

IUPAC Name |

3-methoxy-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-15-9-13(10-16)7-8-14(15)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHLOPGSDZTEGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178958 | |

| Record name | Benzylvanillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Benzyloxy-3-methoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19997 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2426-87-1 | |

| Record name | 4-(Benzyloxy)-3-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2426-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylvanillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002426871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2426-87-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2426-87-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2426-87-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzylvanillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzyloxy-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLVANILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KNC2TSW9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzyloxy-3-methoxybenzaldehyde: Synthesis, Characterization, and Applications

Abstract

4-Benzyloxy-3-methoxybenzaldehyde, also known as O-benzylvanillin or vanillin benzyl ether, is a pivotal intermediate in synthetic organic chemistry and a molecule of significant interest in medicinal chemistry. Derived from the abundant natural product vanillin, its strategic importance lies in the benzyl protection of the phenolic hydroxyl group, which facilitates a wide array of chemical transformations at other positions of the molecule. This guide provides a comprehensive technical overview of 4-benzyloxy-3-methoxybenzaldehyde, detailing its chemical structure, physicochemical properties, and a field-proven synthetic protocol. Furthermore, it delves into its analytical characterization, including an in-depth analysis of its spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). Finally, this document explores its applications as a versatile building block in the total synthesis of natural products and its emerging role in the development of novel therapeutic agents.

Introduction: The Strategic Importance of O-Benzylvanillin

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a readily available and cost-effective starting material derived from lignin.[1] Its structure presents three key functional groups: a phenolic hydroxyl, a methoxy group, and an aldehyde. While invaluable, the reactivity of the phenolic hydroxyl group can interfere with desired reactions at the aldehyde or other positions. The strategic protection of this hydroxyl group is therefore a cornerstone of its synthetic utility.

4-Benzyloxy-3-methoxybenzaldehyde represents the benzyl-protected form of vanillin. The benzyl ether is a robust protecting group, stable to a wide range of reaction conditions including acidic, basic, and some reductive/oxidative environments. Crucially, it can be readily cleaved under mild hydrogenolysis conditions, allowing for the deprotection of the phenol at a late stage in a synthetic sequence. This combination of stability and facile removal makes 4-benzyloxy-3-methoxybenzaldehyde an exceptionally valuable intermediate for multi-step syntheses.

This guide serves as a technical resource for researchers and drug development professionals, offering both foundational knowledge and practical, actionable protocols for the synthesis and application of this versatile molecule.

Physicochemical and Structural Properties

4-Benzyloxy-3-methoxybenzaldehyde is a beige to white crystalline solid at room temperature.[2] Its core structure consists of a benzaldehyde ring substituted with a methoxy group at the C3 position and a benzyloxy group at the C4 position.

| Property | Value | Source(s) |

| CAS Number | 2426-87-1 | [3] |

| Molecular Formula | C₁₅H₁₄O₃ | [4] |

| Molecular Weight | 242.27 g/mol | [2][4] |

| Melting Point | 62-64 °C | [3] |

| Boiling Point | 213-215 °C at 3.5 mmHg | [3] |

| Solubility | Soluble in chloroform, methanol, ethanol, and ethyl acetate. Insoluble in water. | [3] |

| Appearance | White to pale yellow or beige crystalline solid. | [2] |

| InChI Key | JSHLOPGSDZTEGQ-UHFFFAOYSA-N | [3] |

| SMILES | COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2 | [4] |

Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde

The most common and efficient method for the preparation of 4-benzyloxy-3-methoxybenzaldehyde is through the Williamson ether synthesis, starting from vanillin and benzyl bromide.

Reaction Principle and Mechanism

The Williamson ether synthesis is an Sₙ2 reaction involving the nucleophilic attack of an alkoxide ion on an alkyl halide.[5] In this specific synthesis, the phenolic hydroxyl group of vanillin is first deprotonated by a base, typically a carbonate such as potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the benzyl ether linkage.

The choice of a relatively weak base like K₂CO₃ is strategic. It is sufficiently basic to deprotonate the acidic phenol (pKa ≈ 10) but not strong enough to deprotonate less acidic protons, thus preventing unwanted side reactions. The reaction is typically performed in a polar aprotic solvent like acetone or ethanol, which effectively dissolves the reactants and facilitates the Sₙ2 mechanism.

Caption: Williamson Ether Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the benzylation of substituted phenols.[5]

Materials:

-

Vanillin (1.0 eq)

-

Benzyl bromide (1.05 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (3.5 eq)

-

Ethanol (or Acetone)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

5% Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add vanillin (1.0 eq), anhydrous potassium carbonate (3.5 eq), and ethanol to create a stirrable suspension.

-

Addition of Alkylating Agent: While stirring, add benzyl bromide (1.05 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the vanillin spot.

-

Work-up: a. After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr). b. Wash the residue thoroughly with ethyl acetate. c. Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: a. Dissolve the resulting crude residue in ethyl acetate. b. Wash the organic layer sequentially with 5% NaOH solution (to remove any unreacted vanillin), deionized water, and finally with brine. c. Dry the organic layer over anhydrous MgSO₄.

-

Purification: a. Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product as a solid or oil. b. Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol. Slowly add deionized water until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. c. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to afford pure 4-benzyloxy-3-methoxybenzaldehyde as a crystalline solid.[5]

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 4-benzyloxy-3-methoxybenzaldehyde.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their connectivity.

-

Aldehyde Proton: A singlet appearing far downfield, typically around δ 9.8 ppm , is characteristic of the aldehyde proton.

-

Aromatic Protons: The protons on the benzaldehyde ring and the benzyl group will appear in the aromatic region (δ 7.0-7.5 ppm). The three protons on the trisubstituted benzaldehyde ring will appear as distinct multiplets, while the five protons of the benzyl group will also show characteristic splitting patterns.

-

Benzylic Protons: A key signal is the singlet for the two benzylic protons (-O-CH₂ -Ph), which typically appears around δ 5.1-5.2 ppm .

-

Methoxy Protons: A sharp singlet for the three methoxy protons (-OCH₃ ) will be observed upfield, around δ 3.9 ppm .

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, appearing around δ 191-193 ppm .

-

Aromatic Carbons: The aromatic carbons will resonate in the region of δ 110-160 ppm . This includes the six carbons of the benzaldehyde ring and the six carbons of the benzyl group. Quaternary carbons (those without attached protons) will typically show weaker signals.

-

Benzylic Carbon: The benzylic carbon (-O-C H₂-Ph) signal is expected around δ 70-71 ppm .

-

Methoxy Carbon: The methoxy carbon (-OC H₃) will be found upfield, around δ 56 ppm .[2]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ , characteristic of the carbonyl group of an aromatic aldehyde.

-

C-H Stretch (Aldehyde): Two weak bands are often observed around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance), which are diagnostic for the C-H bond of an aldehyde.

-

C-O-C Stretch (Ether): Strong absorptions corresponding to the aryl-alkyl ether linkage are expected around 1250-1270 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric).

-

Aromatic C=C Stretch: Several medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: A peak just above 3000 cm⁻¹ indicates the C-H bonds of the aromatic rings.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak will be observed at m/z = 242 , corresponding to the molecular weight of the compound.[6]

-

Key Fragmentation Pathways:

-

Benzylic Cleavage: The most prominent fragmentation pathway is the cleavage of the benzylic C-O bond, leading to the formation of the highly stable tropylium ion at m/z = 91 . This is often the base peak in the spectrum.[6]

-

Loss of Aldehyde Group: Loss of the -CHO group (29 Da) can lead to a fragment at m/z = 213 .

-

Loss of Methoxy Group: Cleavage of the methoxy group (-OCH₃, 31 Da) can result in a fragment at m/z = 211 .

-

Loss of a Hydrogen Radical: A peak at m/z = 241 (M-1) is also commonly observed due to the loss of the aldehydic hydrogen.

-

Caption: Proposed Mass Spectrometry Fragmentation of 4-Benzyloxy-3-methoxybenzaldehyde.

Applications in Research and Development

The utility of 4-benzyloxy-3-methoxybenzaldehyde spans from natural product synthesis to medicinal chemistry.

Intermediate in Total Synthesis

The protected nature of the phenolic hydroxyl group makes this compound an ideal starting material for complex syntheses. A notable example is its use in the enantioselective total synthesis of (-)-talaumidin , a neurotrophic lignan.[7] In such syntheses, the aldehyde group can be subjected to various transformations, such as Wittig reactions, aldol condensations, or reductions, without interference from the phenolic hydroxyl. The benzyl group is then typically removed in the final steps of the synthesis via hydrogenolysis to yield the natural product.

Scaffold in Medicinal Chemistry and Drug Discovery

The benzaldehyde moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of benzyloxybenzaldehyde have been investigated for various therapeutic applications.

-

Anticancer Activity: A study on a series of benzyloxybenzaldehyde derivatives demonstrated significant cytotoxic activity against the HL-60 human leukemia cell line. The mechanism of action was found to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, rather than direct DNA binding.[8] This highlights the potential of this scaffold in the development of new anticancer agents.

-

Other Potential Applications: As an analogue of vanillin, which has a wide range of biological activities, 4-benzyloxy-3-methoxybenzaldehyde and its derivatives are of interest for their potential antioxidant, anti-inflammatory, and antimicrobial properties.[9]

Safety and Handling

4-Benzyloxy-3-methoxybenzaldehyde is classified as an irritant.[2] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. If handling large quantities or generating dust, use respiratory protection.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area, preferably in a chemical fume hood. It is noted as being air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[3]

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

-

Inhalation: Move the person into fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

Conclusion

4-Benzyloxy-3-methoxybenzaldehyde is a synthetically valuable and biologically relevant molecule. Its straightforward preparation from inexpensive, renewable vanillin, coupled with the robust yet cleavable nature of the benzyl protecting group, establishes it as a key building block for complex molecular architectures. The detailed synthetic and analytical protocols provided in this guide are intended to empower researchers in organic synthesis and drug discovery to confidently utilize this versatile compound in their work. As the search for novel therapeutics continues, the strategic application of well-characterized intermediates like O-benzylvanillin will undoubtedly play a crucial role in advancing the frontiers of chemical and pharmaceutical science.

References

-

Kennedy, A. R., Kipkorir, Z. R., Muhanji, C. I., & Okoth, M. O. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1936. [Link]

-

IJMERT. (n.d.). Spectroscopic (FT-IR, FT-Raman, FT-NMR and UV-VIS) Investigation on 4-Benzyloxy-3-Methoxybenzaldehyde using Quantum. International Journal of Modern Engineering Research and Technology. [Link]

-

PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & medicinal chemistry, 13(5), 1537–1544. [Link]

-

Kennedy, A. R., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E, E66, o1936. [Link]

-

PubChem. (n.d.). Vanillin. National Center for Biotechnology Information. [Link]

-

ChemBK. (2024). 4-Benzyloxy-3-methoxybenzaldehyde. [Link]

-

ResearchGate. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]

-

PubChem. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). 4-(BENZYLOXY)-3-METHOXYBENZALDEHYDE. [Link]

-

Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (n.d.). MS/MS spectrum (a) and fragmentation pathway (b) of vanillin. [Link]

-

ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. [Link]

Sources

- 1. chemistry.utah.edu [chemistry.utah.edu]

- 2. Carbon NMR Chemical Shifts [sites.science.oregonstate.edu]

- 3. 4-苄氧基-3-甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eprints.usm.my [eprints.usm.my]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

Technical Guide: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde from Vanillin

Executive Summary

Target Molecule: 4-Benzyloxy-3-methoxybenzaldehyde (CAS: 2426-87-1) Primary Application: Pharmaceutical intermediate (e.g., Donepezil precursors), organic building block for functionalized stilbenes.[1] Core Challenge: Achieving exclusive O-alkylation while suppressing C-alkylation and Cannizzaro disproportionation.

This guide details the synthesis of 4-benzyloxy-3-methoxybenzaldehyde via a Williamson Ether Synthesis.[1] Unlike generic textbook procedures, this protocol prioritizes the Potassium Carbonate / Acetone system. This method offers superior process control over the classical Sodium Hydroxide / Ethanol route by minimizing moisture-induced side reactions and simplifying the workup to a filtration-precipitation sequence.[1]

Part 1: Mechanistic Architecture[1]

The transformation relies on the Williamson Ether Synthesis , specifically an SN2 nucleophilic substitution.[2][3]

The Chemoselectivity Logic

Vanillin contains two reactive oxygen species: the phenolic hydroxyl (pKa ~10.2) and the aldehyde carbonyl.[1][4][5][6]

-

The Base: We utilize Potassium Carbonate (K2CO3).[1][7] It is strong enough to deprotonate the phenol to form the phenoxide anion but weak enough to prevent the attack on the aldehyde carbonyl (which would lead to the Cannizzaro reaction).

-

The Solvent: Acetone is a polar aprotic solvent.[1] It solvates the potassium cation (K+) effectively, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the rate-determining step (attack on the benzyl halide).

Reaction Pathway Visualization

The following diagram illustrates the deprotonation equilibrium and the irreversible nucleophilic attack.

Caption: Figure 1. Mechanistic pathway of the Williamson Ether Synthesis of O-benzylvanillin.

Part 2: Strategic Protocol Selection

Before proceeding, compare the available methodologies to understand why the K2CO3/Acetone route is selected for high-purity applications.

| Feature | Method A: K2CO3 / Acetone (Recommended) | Method B: NaOH / Ethanol (Classical) | Method C: Phase Transfer Catalysis (Industrial) |

| Reaction Type | Heterogeneous (Solid-Liquid) | Homogeneous | Biphasic (Liquid-Liquid) |

| Side Reactions | Minimal (Cannizzaro suppressed) | Moderate (Aldol/Cannizzaro risk) | Low |

| Workup | Filtration (removes salts) + Evaporation | Acidification + Extraction | Separation of phases |

| Yield | 85-95% | 60-75% | >95% (Scalable) |

| Green Score | Moderate (Acetone is volatile) | Good (Ethanol is benign) | High (Solvent minimized) |

Part 3: Detailed Experimental Protocol

Method: Heterogeneous SN2 Benzylation Scale: 100 mmol (approx.[1] 15.2 g Vanillin)[1]

Reagents & Materials

-

Vanillin: 15.2 g (100 mmol)[1]

-

Benzyl Chloride: 13.9 g (12.7 mL, 110 mmol) - Excess drives reaction to completion.

-

Potassium Carbonate (Anhydrous): 20.7 g (150 mmol) - Must be finely ground.[1]

-

Potassium Iodide (Catalyst): 0.5 g (3 mmol) - Finkelstein catalyst to accelerate reaction.[1]

-

Acetone: 150 mL (Dry).

Step-by-Step Workflow

Step 1: The Activation Phase

-

Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 15.2 g Vanillin and 150 mL Acetone . Stir until fully dissolved.

-

Add 20.7 g Potassium Carbonate and 0.5 g Potassium Iodide .

-

Checkpoint: The solution will turn bright yellow.[1] This color change indicates the formation of the phenoxide anion. If it remains colorless, check the quality of the base.

-

Step 2: Electrophile Addition & Reflux

-

Add 12.7 mL Benzyl Chloride dropwise to the stirring suspension.

-

Heat the mixture to a gentle reflux (~56°C) for 4 to 6 hours .

-

Validation: Monitor via TLC (Silica gel; Hexane:Ethyl Acetate 7:3).[1]

-

Rf values: Vanillin (~0.3), Product (~0.6), Benzyl Chloride (~0.8). The reaction is complete when the Vanillin spot disappears.

-

Step 3: Workup (The "Precipitation" Method)

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the solid inorganic salts (KCl, excess K2CO3). Wash the filter cake with 20 mL cold acetone.

-

Concentrate the filtrate (containing the product) on a rotary evaporator to approximately 20% of its original volume.

-

Pour the concentrated residue into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as an off-white solid.[1]

-

Filter the crude solid and wash with cold water to remove traces of acetone.[1]

Step 4: Purification

-

Recrystallize from Ethanol (95%) or a Methanol/Water mixture.[1]

-

Dissolve the crude solid in minimum hot ethanol, filter while hot (if insoluble particles remain), and allow to cool slowly to 4°C.

-

Collect crystals by vacuum filtration and dry in a desiccator.[1]

Process Workflow Diagram

Caption: Figure 2. Operational workflow for the synthesis and purification of 4-benzyloxy-3-methoxybenzaldehyde.

Part 4: Characterization & Data[1]

The following data confirms the identity and purity of the synthesized compound.

| Parameter | Value / Description | Reference |

| Physical State | Off-white to pale yellow crystalline solid | [1] |

| Melting Point | 62 – 64 °C | [1][2] |

| Yield | 85 – 92% (Optimized) | [3] |

| Solubility | Soluble in Chloroform, Acetone, Methanol.[1][8] Insoluble in Water.[1] | [1] |

Spectroscopic Validation:

-

1H NMR (400 MHz, CDCl3):

-

δ 9.84 (s, 1H, CH O) – Diagnostic Aldehyde Peak

-

δ 7.30–7.45 (m, 7H, Ar-H) – Aromatic protons (Vanillin core + Benzyl ring)

-

δ 6.99 (d, 1H, Ar-H)

-

δ 5.25 (s, 2H, Ph-CH 2-O) – Diagnostic Benzylic Methylene

-

δ 3.96 (s, 3H, OCH 3) – Methoxy group

-

-

IR (KBr):

-

1680 cm-1 (C=O stretch, aldehyde)

-

1260 cm-1 (C-O-C asymmetric stretch, ether)

-

Part 5: Troubleshooting & Critical Process Parameters (CPPs)

-

Moisture Control:

-

Issue: Presence of water reduces the basicity of carbonate and can solubilize the phenoxide, reducing reaction rate.

-

Fix: Use anhydrous K2CO3 and dry acetone.[1]

-

-

The "Oiling Out" Phenomenon:

-

Issue: Upon pouring into water, the product separates as an oil rather than a solid.

-

Cause: The product melting point is low (~63°C).[1] If the water is not cold enough, or if residual acetone lowers the melting point, it oils out.

-

Fix: Ensure water is <5°C. Scratch the side of the beaker with a glass rod to induce nucleation.

-

-

Color Management:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75506, 4-(Benzyloxy)-3-methoxybenzaldehyde.[1] Retrieved from [Link][1]

-

Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Protocol. Retrieved from [Link]

Sources

- 1. 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. www1.udel.edu [www1.udel.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 8. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Solubility of 4-Benzyloxy-3-methoxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-benzyloxy-3-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. While quantitative solubility data for this specific compound is not extensively available in public literature, this guide synthesizes known qualitative information and leverages extensive data from the closely related and structurally similar compound, vanillin, to provide a robust predictive framework. The document delves into the physicochemical properties of 4-benzyloxy-3-methoxybenzaldehyde, the theoretical underpinnings of solubility, detailed experimental protocols for its determination, and a comparative analysis of its expected behavior in a range of organic solvents. This guide is intended to be a valuable resource for scientists and researchers engaged in process development, formulation, and synthesis involving this compound.

Introduction

4-Benzyloxy-3-methoxybenzaldehyde, also known as O-benzylvanillin, is an aromatic aldehyde of significant interest in organic synthesis. Its structure, featuring a protected phenolic hydroxyl group, makes it a versatile building block for the synthesis of complex molecules, including pharmaceuticals and fragrances. The efficiency of synthetic reactions, purification processes such as crystallization, and the formulation of final products are all critically dependent on the solubility of this compound in various organic solvents. An in-depth understanding of its solubility behavior is therefore paramount for optimizing experimental conditions, ensuring high yields, and achieving desired product purity.

This guide aims to provide a detailed technical resource on the solubility of 4-benzyloxy-3-methoxybenzaldehyde. It will explore the molecular characteristics that govern its solubility, present available data, and offer predictive insights based on the behavior of analogous compounds. Furthermore, it will equip the reader with the fundamental knowledge and practical methodologies to determine solubility in their own laboratory settings.

Physicochemical Properties of 4-Benzyloxy-3-methoxybenzaldehyde

A thorough understanding of the physicochemical properties of a compound is the foundation for predicting its solubility. The key properties of 4-benzyloxy-3-methoxybenzaldehyde are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| Appearance | White to light yellow solid/Crystalline powder | [2] |

| Melting Point | 62-64 °C | [2] |

| Boiling Point | 213-215 °C at 3.5 mmHg | [2] |

| IUPAC Name | 4-(Benzyloxy)-3-methoxybenzaldehyde | [1] |

| Synonyms | O-Benzylvanillin, Vanillin benzyl ether |

The presence of the benzyl group in place of a hydroxyl group, as seen in vanillin, significantly impacts the molecule's polarity and hydrogen bonding capability. While the ether and aldehyde oxygens can act as hydrogen bond acceptors, the molecule lacks a hydrogen bond donor, a key feature of its precursor, vanillin. This structural modification is central to understanding its differential solubility.

Theoretical Framework of Solubility

The dissolution of a crystalline solid, such as 4-benzyloxy-3-methoxybenzaldehyde, in a liquid solvent is a complex process governed by the interplay of intermolecular forces and thermodynamics. The adage "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility.

Intermolecular Forces

The solubility of a solute in a solvent is determined by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. The primary intermolecular forces at play are:

-

Van der Waals Forces (Dispersion Forces): Present in all molecules, these forces are particularly significant for the nonpolar benzyl and phenyl rings of 4-benzyloxy-3-methoxybenzaldehyde.

-

Dipole-Dipole Interactions: The polar carbonyl group (C=O) of the aldehyde and the ether linkages contribute to the molecule's overall dipole moment, allowing for electrostatic interactions with polar solvent molecules.

-

Hydrogen Bonding: While 4-benzyloxy-3-methoxybenzaldehyde cannot donate a hydrogen bond, the oxygen atoms of the aldehyde and ether groups can act as hydrogen bond acceptors, interacting with protic solvents like alcohols.

The replacement of the hydroxyl group of vanillin with a benzyloxy group eliminates the potent hydrogen bond donating capability, which is expected to decrease its solubility in highly polar, protic solvents.[3] Conversely, the introduction of the large, nonpolar benzyl group should enhance its solubility in less polar, aromatic, and chlorinated solvents.

Thermodynamics of Dissolution

The dissolution process can be described by the Gibbs free energy change (ΔG_sol):

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution.

-

ΔS_sol is the entropy of solution.

-

T is the absolute temperature.

For a compound to dissolve, ΔG_sol must be negative. The enthalpy of solution involves the energy required to break the crystal lattice of the solid (lattice enthalpy) and the energy released when the solute molecules are solvated by the solvent (solvation enthalpy). The entropy of solution is generally positive as the dissolved state is more disordered than the crystalline state.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters. HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4] The principle is that substances with similar HSP values are likely to be miscible.

The Hansen solubility parameters for vanillin are:

-

δD (Dispersion) = 19.4 MPa½

-

δP (Polar) = 9.8 MPa½

-

δH (Hydrogen Bonding) = 11.2 MPa½[4]

Solubility Profile of 4-Benzyloxy-3-methoxybenzaldehyde

Qualitative Solubility

Published data indicates that 4-benzyloxy-3-methoxybenzaldehyde is:

-

Soluble in chloroform and methanol.[2]

-

Slightly soluble in cold water.

-

Soluble in other organic solvents such as ethanol and dimethylformamide.

Quantitative Solubility (Predicted from Vanillin Data)

Due to the lack of specific quantitative data for 4-benzyloxy-3-methoxybenzaldehyde, the solubility of vanillin in various organic solvents is presented below as a predictive baseline.[5][6] It is crucial to interpret this data with the understanding that the O-benzylation will alter the solubility as discussed previously.

| Solvent | Temperature (°C) | Solubility of Vanillin ( g/100g solvent) | Predicted Trend for 4-Benzyloxy-3-methoxybenzaldehyde |

| Ethanol | 25 | High | Lower than vanillin |

| Methanol | 25 | High | Lower than vanillin |

| Acetone | 25 | Very High | Likely similar or slightly lower |

| Ethyl Acetate | 25 | High | Likely similar or higher |

| Chloroform | 25 | Very High | Higher than vanillin |

| Toluene | 25 | Moderate | Higher than vanillin |

| Hexane | 25 | Low | Slightly higher than vanillin |

Rationale for Predicted Trends:

-

Alcohols (Ethanol, Methanol): Vanillin's high solubility is due to strong hydrogen bonding with the solvent. The absence of a hydrogen bond donor in 4-benzyloxy-3-methoxybenzaldehyde will reduce this interaction, leading to lower solubility.[3]

-

Ketones (Acetone): Both compounds can accept hydrogen bonds from trace water and engage in dipole-dipole interactions. The increased nonpolar character of 4-benzyloxy-3-methoxybenzaldehyde may slightly decrease its affinity for the highly polar acetone.

-

Esters (Ethyl Acetate): Ethyl acetate has both polar and nonpolar characteristics. The increased nonpolar nature of the benzylated compound may lead to comparable or even enhanced solubility.

-

Chlorinated Solvents (Chloroform): Chloroform is a good solvent for moderately polar compounds. The benzyloxy derivative, being less polar than vanillin, is expected to have higher solubility.

-

Aromatic Hydrocarbons (Toluene): The presence of two aromatic rings in 4-benzyloxy-3-methoxybenzaldehyde will lead to favorable π-π stacking interactions with toluene, resulting in higher solubility compared to vanillin.

-

Alkanes (Hexane): Both compounds have low solubility in nonpolar alkanes. The larger nonpolar region of the benzylated compound might slightly improve its solubility in hexane.

Experimental Determination of Solubility

For precise process development and formulation, experimental determination of solubility is essential. The following are standard, reliable methods for determining the equilibrium solubility of a crystalline organic compound.

Isothermal Saturation Method

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Diagram of the Isothermal Saturation Workflow:

Sources

- 1. 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-BENZYLOXY-3-METHOXYBENZALDEHYDE | 2426-87-1 [chemicalbook.com]

- 3. Phenol ether - Wikipedia [en.wikipedia.org]

- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization & Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde

Executive Summary

4-Benzyloxy-3-methoxybenzaldehyde (CAS: 2426-87-1), frequently referred to as Benzyl Vanillin , is a pivotal intermediate in the synthesis of pharmaceutical agents, including dopamine agonists, anti-inflammatory stilbenes, and neurotrophic lignans.[1][2] Its structural integrity—specifically the protection of the 4-phenolic position via benzylation—is critical for preventing side reactions during subsequent nucleophilic additions to the aldehyde moiety.

This guide provides a definitive spectroscopic atlas and a validated synthesis protocol for researchers. It prioritizes the distinction between the target molecule and its regioisomer (benzyl isovanillin) and offers a self-validating analytical framework.

Molecular Identity & Physicochemical Profile[2][4][5][6][7]

Before commencing synthesis or analysis, verify the target compound against these physicochemical standards.

| Parameter | Data | Notes |

| IUPAC Name | 4-(Benzyloxy)-3-methoxybenzaldehyde | |

| Common Name | Benzyl Vanillin; Vanillin Benzyl Ether | |

| CAS Registry | 2426-87-1 | Caution: Do not confuse with isomer CAS 6346-05-0 |

| Molecular Formula | ||

| Molecular Weight | 242.27 g/mol | |

| Melting Point | 63 – 65 °C | Distinct from Vanillin (81–83 °C) |

| Solubility | Soluble in | Insoluble in water |

Synthetic Pathway & Mechanistic Insight[12]

The synthesis follows a Williamson Ether Synthesis , utilizing a weak base to selectively deprotonate the phenolic hydroxyl group of vanillin without inducing Cannizzaro reactions or aldol condensations at the aldehyde site.

Reaction Scheme (Mechanistic Logic)[12]

The pathway relies on the formation of a resonance-stabilized phenoxide ion, which acts as the nucleophile in an

Figure 1: Mechanistic workflow for the O-benzylation of vanillin. Potassium iodide (KI) is used catalytically to convert benzyl chloride to the more reactive benzyl iodide in situ.

Validated Experimental Protocol

Scale: 100 mmol basis.

-

Reagents:

-

Vanillin (15.2 g, 100 mmol)

-

Benzyl Chloride (12.7 mL, 110 mmol, 1.1 eq)

-

Potassium Carbonate (

), anhydrous (20.7 g, 150 mmol, 1.5 eq) -

Potassium Iodide (KI) (0.5 g, catalytic)

-

Solvent: Acetone (150 mL) or DMF (for faster rates).

-

-

Procedure:

-

Activation: Dissolve vanillin in acetone. Add

and KI. Stir at room temperature for 15 minutes to generate the phenoxide (color shift to bright yellow). -

Alkylation: Add benzyl chloride dropwise over 10 minutes.

-

Reflux: Heat to reflux (approx. 60°C for acetone) for 4–6 hours. Monitor by TLC (See Section 4).

-

Workup: Cool to RT. Filter off inorganic salts (

). Evaporate solvent.[3][4] -

Purification: Recrystallize the crude solid from ethanol or ethanol/water (9:1).

-

-

Critical Control Point: Ensure

is anhydrous. Water inhibits the reaction by solvating the nucleophile.

Comprehensive Spectroscopic Atlas

This section details the diagnostic signals required to confirm identity and purity.

Nuclear Magnetic Resonance ( & NMR)

Solvent:

The disappearance of the phenolic -OH signal (~6.0–6.5 ppm broad) and the appearance of the benzylic methylene singlet are the primary proofs of conversion.

NMR Data Table

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Note |

| 9.84 | Singlet (s) | 1H | -CHO (Aldehyde) | Deshielded by carbonyl anisotropy. |

| 7.30 – 7.45 | Multiplet (m) | 7H | Ar-H (Benzyl + H-2, H-6) | Overlap of 5 benzyl protons + 2 vanillin core protons. |

| 6.98 | Doublet (d, | 1H | H-5 (Aromatic) | Ortho to the benzyloxy group; shielded relative to H-2/H-6. |

| 5.25 | Singlet (s) | 2H | Ph-CH2-O (Benzylic) | Diagnostic Peak: Confirms O-alkylation. |

| 3.94 | Singlet (s) | 3H | -OCH3 (Methoxy) | Characteristic methoxy resonance. |

NMR Data Table

| Chemical Shift ( | Assignment |

| 190.9 | C=O (Carbonyl) |

| 153.8 | C-4 (Ar-O-Bn) - Quaternary |

| 150.1 | C-3 (Ar-OMe) - Quaternary |

| 136.0 | C-1' (Benzyl ipso) |

| 130.3 | C-1 (Ar-CHO) |

| 128.8, 128.2, 127.3 | Benzyl Ar-CH (Ortho, Meta, Para) |

| 126.5 | C-6 (Ar-CH) |

| 112.5 | C-5 (Ar-CH) |

| 109.4 | C-2 (Ar-CH) |

| 70.9 | Ph-CH2-O (Benzylic Carbon) |

| 56.1 | -OCH3 (Methoxy Carbon) |

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Neat)

| Wavenumber ( | Vibration Mode | Diagnostic Value |

| 3100 – 3000 | Aromatic protons. | |

| 2950 – 2850 | Alkyl (Methoxy/Methylene). | |

| 2840 & 2750 | "Fermi Doublet" – classic aldehyde identifier. | |

| 1680 – 1690 | Conjugated aldehyde (lower than non-conjugated ~1710). | |

| 1580, 1510 | Benzene ring skeleton. | |

| 1260, 1020 | Aryl alkyl ether linkages. | |

| Absence of ~3300 | Pass/Fail Check: Presence indicates unreacted vanillin. |

Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

-

Molecular Ion (

): m/z 242 (Strong) -

Base Peak: m/z 91 (Tropylium ion,

). This is the dominant fragment, characteristic of benzyl ethers. -

Fragmentation Pattern:

- (Loss of vanillin radical, retention of benzyl)

- (Loss of benzyl radical, formation of vanillin cation)

Quality Control & Impurity Profiling

To ensure the material is suitable for pharmaceutical applications (e.g., GMP synthesis), use the following logic tree for validation.

Figure 2: Quality Control Logic Tree. The polarity difference between the phenolic starting material and the ether product allows for easy monitoring via TLC.

Critical Impurity: Isomer Differentiation

-

Impurity: 3-Benzyloxy-4-methoxybenzaldehyde (Benzyl Isovanillin).

-

Origin: Contamination of starting material with Isovanillin.

-

Detection:

NMR coupling constants. In Benzyl Vanillin (4-O-Bn), H-5 is a doublet (

Applications in Drug Discovery

-

Linker Chemistry: The benzyl group serves as a robust protecting group for the phenol, stable to basic conditions and mild oxidants, but removable via hydrogenolysis (

) or Lewis acids ( -

Stilbene Synthesis: Used in Horner-Wadsworth-Emmons reactions to synthesize Resveratrol analogs.

-

Dopamine Agonists: Precursor for L-DOPA derivatives where the 3-methoxy-4-hydroxy motif is required after a reduction step.

References

-

National Institute of Standards and Technology (NIST). 4-Benzyloxy-3-methoxybenzaldehyde Mass Spectrum. NIST Chemistry WebBook, SRD 69.[5] [Link]

-

PubChem. Compound Summary: 4-Benzyloxy-3-methoxybenzaldehyde (CID 80671). National Library of Medicine. [Link]

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 12345 (Simulated Reference). AIST Japan. [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Williamson Ether Synthesis protocols).

Sources

Technical Guide: Mass Spectrometry Fragmentation of 4-Benzyloxy-3-methoxybenzaldehyde

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-Benzyloxy-3-methoxybenzaldehyde (also known as O-Benzylvanillin). It is designed for analytical chemists and researchers requiring rigorous structural validation of this compound, often used as a synthesis intermediate or metabolic standard.

Executive Summary

4-Benzyloxy-3-methoxybenzaldehyde (

Molecular Characterization

-

IUPAC Name: 4-(Benzyloxy)-3-methoxybenzaldehyde[1]

-

Common Name: O-Benzylvanillin

-

CAS Registry Number: 2426-87-1[1]

-

Molecular Formula:

[1] -

Exact Mass: 242.0943 Da

-

Molecular Ion (

):

Fragmentation Mechanisms: A Deep Dive

The fragmentation of 4-Benzyloxy-3-methoxybenzaldehyde is governed by the stability of the aromatic systems involved: the benzyl group and the substituted benzaldehyde core.

Primary Fragmentation: Benzylic Cleavage (The Dominant Pathway)

The most energetically favorable pathway involves the cleavage of the

-

Formation of Tropylium Ion (

91): Upon ionization, the radical cation (-

Secondary Decay: The tropylium ion (

91) further fragments via the loss of a neutral acetylene molecule (

-

-

Formation of the Phenolic Core (

151/152): Alternatively, the charge may be retained by the oxygen-containing fragment.[2]-

Homolytic Cleavage: Loss of a benzyl radical (

) yields the even-electron cation -

Hydrogen Rearrangement: In some ionization events, a hydrogen atom may transfer from the benzylic methylene to the ether oxygen during cleavage (McLafferty-like rearrangement), generating a radical cation at

152 (isobaric with vanillin).

-

Secondary Fragmentation: The Vanillin Core

The ion at

-

Loss of Carbon Monoxide (

): The phenolic/methoxy ring system typically ejects a neutral CO molecule (28 Da).-

151

-

151

-

Loss of Methyl Radical (

): Cleavage of the methoxy group (-

151

-

152

-

151

Aldehyde-Specific Fragmentation

The aldehyde functional group (

-

-Cleavage (Loss of

-

242

-

242

-

Loss of Formyl Radical (

):-

242

-

242

Diagnostic Ion Summary Table

| m/z Value | Ion Type | Fragment Structure / Mechanism | Relative Abundance Estimation |

| 242 | Molecular Ion | Moderate | |

| 241 | Acylium ion (Loss of aldehydic H) | Low-Moderate | |

| 152 | Vanillin radical cation (H-transfer) | Moderate | |

| 151 | Deprotonated Vanillin (Loss of Benzyl radical) | Moderate | |

| 123 | Loss of CO from m/z 151 | Low | |

| 91 | Tropylium Ion (Base Peak) | High (100%) | |

| 65 | Cyclopentadienyl cation (Loss of | Moderate |

Visualizing the Fragmentation Pathway[3][4][5]

The following diagram illustrates the causal relationships between the parent molecule and its primary fragments.

Figure 1: Mechanistic fragmentation tree for 4-Benzyloxy-3-methoxybenzaldehyde under Electron Ionization.

Experimental Protocol: GC-MS Identification

To generate the spectrum described above and validate the compound identity, follow this standard operating procedure.

Sample Preparation

-

Solvent: Dissolve 1 mg of the analyte in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.

-

Concentration: Dilute to approximately 10-50 ppm. High concentrations may cause detector saturation, distorting the

91/242 ratio. -

Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Instrument Parameters (Agilent/Thermo Standard EI Source)

-

Inlet Temperature: 250°C (Split mode 10:1 to prevent column overload).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Oven Program:

-

Initial: 80°C (hold 1 min).

-

Ramp: 20°C/min to 280°C.

-

Final: 280°C (hold 5 min).

-

-

MS Source Temp: 230°C.

-

Ionization Energy: 70 eV (Standard EI).

-

Scan Range:

40 – 400.

Data Analysis & QC Criteria

-

Retention Time Check: Compare against a known standard if available.

-

Base Peak Verification: The peak at

91 should be the most intense. -

Molecular Ion Check: The

242 peak must be visible (typically 10-30% of base peak). -

Absence of Impurities: Check for

152 as a major standalone peak (indicative of unreacted vanillin starting material) or

References

-

NIST Mass Spectrometry Data Center. (2023). Benzaldehyde, 3-methoxy-4-(phenylmethoxy)- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3] [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for benzylic and alpha-cleavage mechanisms).

- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.

-

MassBank. (2021). Mass Spectrum of Vanillin (Related Core Structure). Record: MSBNK-Fac_Eng_Univ_Tokyo-JP000532.[4] [Link]

Sources

A Technical Guide to Sourcing and-Qualifying 4-Benzyloxy-3-methoxybenzaldehyde for Research and-Development

For researchers, scientists, and professionals in drug development, the procurement of high-quality starting materials is a critical, foundational step that dictates the trajectory of an entire research program. The compound 4-Benzyloxy-3-methoxybenzaldehyde, also known as O-Benzylvanillin or vanillin benzyl ether, is a key intermediate in the synthesis of a variety of pharmacologically active molecules and other high-value organic compounds.[1][2] This guide provides an in-depth technical overview of sourcing this aldehyde, emphasizing the importance of stringent quality control and providing actionable insights for its effective use in a laboratory setting.

Understanding the Significance of 4-Benzyloxy-3-methoxybenzaldehyde in Synthesis

4-Benzyloxy-3-methoxybenzaldehyde serves as a versatile building block in organic synthesis. Its utility is demonstrated in the synthesis of complex molecules, including neurotrophic agents and other compounds with potential therapeutic applications.[1][3][4][5] For instance, it has been utilized in the enantioselective total synthesis of (-)-talaumidin, a neurotrophic compound, and in the preparation of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid.[1][3][4][5] The aldehyde functional group is highly reactive and participates in a wide range of chemical transformations, making the purity of this starting material paramount to achieving desired reaction outcomes and avoiding the generation of unwanted byproducts.

Commercial Suppliers: A Comparative Overview

A number of reputable chemical suppliers offer 4-Benzyloxy-3-methoxybenzaldehyde, typically with a purity of 98% or greater. When selecting a supplier, it is crucial to consider not only the listed purity but also the availability of comprehensive analytical data and the supplier's reputation for quality and consistency.

| Supplier | Typical Purity | Analytical Methods Cited | Key Characteristics |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | ≥97.5% (GC)[6] | Gas Chromatography (GC), Titration[6] | Provides detailed specification sheets, including appearance, melting point, and assay by GC.[6] |

| Sigma-Aldrich (Merck) | 98% | Melting Point, Assay | Offers extensive safety and property data, including GHS classifications and storage information. |

| Santa Cruz Biotechnology | ≥98%[4] | Not explicitly detailed | Focuses on biochemicals for proteomics research.[4] |

| Tokyo Chemical Industry (TCI) | >98.0% (GC)[7] | Gas Chromatography (GC), NMR[7] | Provides detailed specifications, including appearance, purity by GC, melting point, and NMR confirmation.[7] |

| Biosynth | High-quality reference standards[8] | Not explicitly detailed | Positions their product for pharmaceutical testing.[8] |

Quality Control and-Analytical Verification: A Self-Validating System

The adage "trust, but verify" is a guiding principle in chemical sourcing. While suppliers provide certificates of analysis (CoA), independent verification of the material's identity and purity upon receipt is a critical step in a robust quality assurance system.

Key Analytical Techniques for Qualification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is arguably the most powerful tool for confirming the structure of an organic molecule. The ¹H NMR spectrum should show characteristic peaks for the aldehydic proton, the aromatic protons, the benzylic protons, and the methoxy protons, with appropriate integrations. The ¹³C NMR will confirm the presence of all unique carbon atoms in the molecule.[9][10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing purity and identifying volatile impurities. The gas chromatogram should show a single major peak corresponding to the desired product, and the mass spectrum of this peak should match the expected molecular weight (242.27 g/mol ) and fragmentation pattern.[9][10]

-

High-Performance Liquid Chromatography (HPLC): For non-volatile impurities, HPLC is the method of choice. A well-developed HPLC method can provide a highly accurate assessment of purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups, such as the aldehyde carbonyl (C=O) stretch and the ether (C-O) stretches.[9][10]

-

Melting Point: The melting point of a crystalline solid is a good indicator of purity. Pure 4-Benzyloxy-3-methoxybenzaldehyde has a reported melting point in the range of 60-64 °C.[11][12] A broad or depressed melting point can indicate the presence of impurities.

Experimental Workflow for Incoming Material Qualification

Caption: Workflow for the quality control of incoming 4-Benzyloxy-3-methoxybenzaldehyde.

Safe Handling and-Storage: Ensuring Material Integrity

Proper handling and storage are crucial to maintain the quality of 4-Benzyloxy-3-methoxybenzaldehyde and to ensure the safety of laboratory personnel.

-

Safety Precautions: This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][9][10] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

-

Storage Conditions: 4-Benzyloxy-3-methoxybenzaldehyde is sensitive to air and should be stored under an inert atmosphere (e.g., argon or nitrogen).[3][5][7] It should be kept in a tightly sealed container in a cool, dry, and dark place.[3][5][7] Recommended storage is often at room temperature or refrigerated (<15°C).[7] It is incompatible with strong oxidizing agents and strong bases.[3][12]

Synthetic Considerations and-Potential Impurities

The primary synthetic route to 4-Benzyloxy-3-methoxybenzaldehyde involves the benzylation of vanillin. This reaction, while straightforward, can lead to several potential impurities that researchers should be aware of:

-

Unreacted Vanillin: Incomplete reaction will result in the presence of the starting material. Vanillin can be detected by most standard chromatographic and spectroscopic techniques.

-

Benzyl Alcohol: The byproduct of the benzylation reaction, benzyl alcohol, is a common impurity.

-

Over-alkylation Products: While less common, reaction at other positions on the aromatic ring is possible under certain conditions.

-

Oxidation Products: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid (4-benzyloxy-3-methoxybenzoic acid), especially with prolonged exposure to air.[13]

The presence of these impurities can have significant consequences for downstream reactions. For example, unreacted vanillin, with its free hydroxyl group, can interfere with reactions targeting other functional groups in the molecule.

Conclusion

The successful use of 4-Benzyloxy-3-methoxybenzaldehyde in research and drug development is contingent upon the careful selection of a reputable supplier and the implementation of a rigorous in-house quality control program. By understanding the material's properties, potential impurities, and proper handling procedures, researchers can ensure the integrity of their starting materials and, consequently, the reliability and reproducibility of their experimental results.

References

-

Thermo Scientific Chemicals. 4-Benzyloxy-3-methoxybenzaldehyde, 98%. Fisher Scientific.

-

Santa Cruz Biotechnology, Inc. 4-Benzyloxy-3-methoxybenzaldehyde.

-

Sigma-Aldrich. 4-Benzyloxy-3-methoxybenzaldehyde 98%.

-

Biosynth. 4-Benzyloxy-3-methoxybenzaldehyde.

-

ChemBK. 4-Benzyloxy-3-methoxybenzaldehyde.

-

Tokyo Chemical Industry Co., Ltd. 4-Benzyloxy-3-methoxybenzaldehyde.

-

Sigma-Aldrich. 4-Benzyloxy-3-methoxybenzaldehyde 98%.

-

ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.

-

PubChem. 4-(Benzyloxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information.

-

ChemicalBook. 4-BENZYLOXY-3-METHOXYBENZALDEHYDE.

-

PubChem. 3-Benzyloxy-4-methoxybenzaldehyde. National Center for Biotechnology Information.

-

ResearchGate. Aldehydes' Sources, Toxicity, Environmental Analysis, and Control in Food.

-

ChemicalBook. 4-BENZYLOXY-3-METHOXYBENZALDEHYDE Safety Data Sheet.

-

Thermo Scientific Chemicals. 4-Benzyloxy-3-methoxybenzaldehyde, 98%.

-

Fisher Scientific. SAFETY DATA SHEET.

-

MDPI. Aldehydes: What We Should Know About Them.

-

ResearchGate. Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement.

-

DSpace@MIT. Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain of Escherichia coli.

-

WIKI Aromatics. Quality Control & Analytical Standards - Essential Oil Authentication.

Sources

- 1. 4-苄氧基-3-甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Benzyloxy-3-methoxybenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 4-Benzyloxy-3-methoxybenzaldehyde | CAS 2426-87-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 4-BENZYLOXY-3-METHOXYBENZALDEHYDE | 2426-87-1 [chemicalbook.com]

- 6. A14716.14 [thermofisher.com]

- 7. 4-Benzyloxy-3-methoxybenzaldehyde | 2426-87-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. biosynth.com [biosynth.com]

- 9. 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-BENZYLOXY-3-METHOXYBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. researchgate.net [researchgate.net]

Technical Master File: Purity & Specification Control for 4-Benzyloxy-3-methoxybenzaldehyde

Executive Summary

4-Benzyloxy-3-methoxybenzaldehyde (CAS: 2426-87-1), often referred to as O-Benzyl Vanillin, serves as a critical protected intermediate in the synthesis of complex pharmaceutical APIs, including antihypertensives and neurotrophic agents.[1] Its utility lies in the benzyl protection of the phenolic hydroxyl group, allowing selective manipulation of the aldehyde functionality.

However, its synthesis via Williamson etherification introduces specific impurity risks—most notably the presence of unreacted Vanillin (phenolic impurity) and Benzyl Chloride (a known genotoxic alkylating agent). In drug development, controlling these specific impurities is not merely a matter of yield, but of regulatory compliance under ICH Q3A (Impurities in New Drug Substances) and ICH M7 (Genotoxic Impurities).

This guide outlines the technical standards for characterizing, analyzing, and purifying this intermediate to pharmaceutical-grade specifications.

Chemical Profile & Criticality[2]

| Parameter | Detail |

| IUPAC Name | 4-(Benzyloxy)-3-methoxybenzaldehyde |

| Common Name | O-Benzyl Vanillin |

| CAS Number | 2426-87-1 |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| Critical Function | Masked phenolic aldehyde for convergent synthesis. |

| Regulatory Risk | Potential carryover of Class 1 Mutagenic Impurities (Benzyl halides). |

The "Protected Phenol" Paradox

The benzyl group renders the molecule lipophilic, significantly altering its solubility profile compared to the starting material, Vanillin. This solubility difference is the primary lever used in purification. However, the stability of the ether bond is pH-sensitive; exposure to strong Lewis acids or vigorous hydrogenation conditions can prematurely cleave the protecting group, regenerating Vanillin as a degradation impurity.

Synthesis-Derived Impurity Profiling

To control purity, one must understand the genesis of impurities. The standard synthesis involves the alkylation of Vanillin with Benzyl Chloride in the presence of a base (Potassium Carbonate).

Mechanism & Side Reactions

The following diagram illustrates the reaction pathway and the specific origin of critical impurities.

Figure 1: Synthesis pathway showing the main SN2 reaction and the genesis of critical impurities (Unreacted Vanillin, Hydrolysis byproducts, and Oxidation products).

Critical Impurities List

-

Unreacted Vanillin (Impurity A):

-

Benzyl Chloride (Impurity B):

-

Benzyl Alcohol:

Analytical Methodologies

A dual-method approach is required: HPLC for assay/organic impurities and GC-Headspace for the volatile genotoxic benzyl chloride.

Method A: HPLC for Purity & Related Substances

Rationale:[5] Reverse Phase (RP) chromatography separates the polar Vanillin from the non-polar Benzyl Vanillin.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization, sharpening the Vanillin peak).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-5 min: 30% B (Isocratic hold to elute Vanillin).

-

5-20 min: 30% -> 90% B (Linear gradient to elute Product).

-

20-25 min: 90% B (Wash).

-

-

Detection: UV at 230 nm (strong absorption for benzyl ring) and 280 nm (specific for carbonyl).

-

System Suitability: Resolution (Rs) between Vanillin and Benzyl Alcohol > 2.0.

Method B: GC-Headspace for Benzyl Chloride

Rationale: Direct injection or headspace GC is necessary to detect Benzyl Chloride at ppm levels, which HPLC UV cannot reliably quantify due to matrix interference.

-

Column: DB-624 (or equivalent for volatiles).

-

Carrier Gas: Helium, 1.5 mL/min.

-

Oven Program: 40°C (hold 5 min) -> 10°C/min -> 220°C.

-

Detector: FID or MS (SIM mode for high sensitivity).

-

Limit of Quantitation (LOQ): Must be validated to < 10 ppm.

Proposed Specification Standards

The following specifications are recommended for material intended for GMP synthesis of APIs.

| Test | Standard Grade (Reagent) | Pharma Grade (Intermediate) | Method |

| Appearance | Off-white to beige powder | White to off-white crystalline powder | Visual |

| Assay (HPLC) | ≥ 98.0% | ≥ 99.5% | HPLC (Area %) |

| Melting Point | 62 – 64 °C | 63 – 65 °C (Sharp range) | Capillary |

| Impurity A (Vanillin) | ≤ 1.0% | ≤ 0.10% | HPLC |

| Impurity B (Benzyl Chloride) | Not Specified | ≤ 20 ppm | GC-HS |

| Total Unknowns | ≤ 1.0% | ≤ 0.5% | HPLC |

| Loss on Drying | ≤ 1.0% | ≤ 0.5% | Gravimetric |

Remediation & Purification Protocol

If a batch fails specifications—particularly for unreacted Vanillin—recrystallization is the standard remediation. The solubility differential between the phenolic Vanillin (soluble in basic water/polar solvents) and the ether product is key.

Purification Workflow (Decision Tree)

Figure 2: Remediation workflow. Note the optional Alkaline Wash step, which is chemically specific to removing the phenolic Vanillin impurity before crystallization.

Protocol: Recrystallization from Ethanol[2][7]

-

Dissolution: Charge crude solid into Ethanol (3 mL per gram of solid). Heat to reflux (approx. 78°C) until fully dissolved.

-

Filtration (Hot): If insoluble particles (inorganic salts like KCl/KHCO₃) are present, filter while hot.

-

Crystallization: Allow the solution to cool slowly to room temperature with gentle stirring. Then, chill to 0–5°C for 2 hours. Rapid cooling traps impurities.

-

Isolation: Filter the white crystals. Wash the cake with cold Ethanol (0°C) to displace mother liquor containing the more soluble impurities (Benzyl alcohol).

-

Drying: Dry under vacuum at 40°C. Note: Avoid high temperatures (>60°C) which can cause oxidation of the aldehyde.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75506, 4-(Benzyloxy)-3-methoxybenzaldehyde. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2006).[6] Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]

-

European Medicines Agency. (2014).[6] Assessment of benzyl chloride genotoxicity. Retrieved from [Link]

Sources

Methodological & Application

synthesis of neurotrophic compounds using 4-Benzyloxy-3-methoxybenzaldehyde

Executive Summary & Rationale

This guide details the synthesis of neurotrophic chalcone scaffolds derived from 4-Benzyloxy-3-methoxybenzaldehyde . While natural vanillin is a common precursor for neuroactive compounds, its free phenolic hydroxyl group often leads to side reactions (oxidative polymerization) under the basic conditions required for aldol condensations.

Using the O-benzyl protected derivative offers two critical advantages for drug development:

-

Orthogonality: It allows for aggressive base-catalyzed Claisen-Schmidt condensation without phenoxide interference.

-

Lipophilic Pharmacokinetics: The benzyl ether moiety significantly enhances blood-brain barrier (BBB) permeability, allowing the compound to act as a "prodrug" or a lipophilic neuroagent before metabolic deprotection.

The target compounds described here function primarily through the Nrf2-ARE antioxidant pathway and AChE inhibition , key targets in Alzheimer’s and Parkinson’s disease therapeutics.

Mechanism of Action: The Neurotrophic Cascade

Before synthesis, it is vital to understand the biological objective. The 4-hydroxy-3-methoxy (guaiacyl) pharmacophore, once revealed or positioned correctly, mimics the activity of Curcumin and Ferulic Acid.

Pathway Visualization (Nrf2 Activation)

The following diagram illustrates how the synthesized chalcone (Michael Acceptor) triggers neuroprotective enzyme expression.

Caption: The electrophilic enone of the chalcone modifies Keap1, releasing Nrf2 to induce antioxidant gene expression.

Experimental Protocols

Protocol A: Claisen-Schmidt Condensation

Objective: Synthesis of (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-1-phenylprop-2-en-1-one. Scale: 10 mmol Reaction Type: Aldol Condensation / Dehydration

Reagents & Equipment[1][2][3][4]

-

Precursor: 4-Benzyloxy-3-methoxybenzaldehyde (2.42 g, 10 mmol)

-

Reagent: Acetophenone (1.20 g, 10 mmol)

-

Catalyst: KOH (40% aq. solution) or pulverized NaOH

-

Solvent: Ethanol (Absolute) or PEG-400 (Green alternative)

-

Equipment: Round-bottom flask, magnetic stirrer, ice bath.

Step-by-Step Methodology

-

Solubilization: In a 100 mL round-bottom flask, dissolve 2.42 g of 4-Benzyloxy-3-methoxybenzaldehyde and 1.20 g of Acetophenone in 25 mL of absolute ethanol. Stir until a clear homogeneous solution is obtained.

-

Catalysis: Cool the solution to 0–5°C in an ice bath. Dropwise, add 5 mL of 40% KOH solution. Note: The reaction is exothermic. Slow addition prevents polymerization.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir vigorously for 12–24 hours.

-

Monitoring: Check via TLC (Hexane:Ethyl Acetate 3:1). The product will appear as a distinct yellow fluorescent spot under UV (254/365 nm).

-

-

Precipitation: Pour the reaction mixture into 150 mL of crushed ice-water containing 2 mL of HCl (to neutralize excess base). The chalcone will precipitate as a yellow solid.

-

Purification: Filter the crude solid. Wash with cold water (3 x 50 mL) and cold ethanol (1 x 10 mL). Recrystallize from hot ethanol to yield bright yellow needles.

Quantitative Data Summary (Expected):

| Parameter | Value | Notes |

| Yield | 85 - 92% | High efficiency due to protected phenol. |

| Melting Point | 108 - 112°C | Sharp range indicates purity. |

| Appearance | Yellow Needles | Characteristic of conjugated enones. |

| Rf Value | 0.65 | (Hexane:EtOAc 3:1) |

Protocol B: Selective Deprotection (Lewis Acid Method)

Objective: Removal of the Benzyl group to reveal the active phenylic hydroxyl without reducing the enone double bond.

Why not Hydrogenation? Standard Pd/C hydrogenation (

Reagents

-

Substrate: Purified Chalcone (from Protocol A)

-

Reagent:

(1M solution in DCM) or -

Solvent: Dichloromethane (DCM), anhydrous

-

Quench: Sodium Bicarbonate (

)

Methodology

-

Setup: Flame-dry a two-neck flask under Argon atmosphere. Dissolve 1 mmol of the Benzylated Chalcone in 10 mL anhydrous DCM. Cool to -78°C (Dry ice/Acetone bath).

-

Addition: Slowly add

(1.5 eq) via syringe. The solution may turn dark red/brown (complex formation). -

Digestion: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Quench: Carefully pour the mixture into ice-cold saturated

solution. Caution: Vigorous gas evolution. -

Extraction: Extract with DCM (3 x 20 mL). Dry organic layer over

and concentrate. -

Result: The product, (E)-3-(4-hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one , is a potent antioxidant scaffold.

Synthesis Workflow Diagram

The following diagram maps the logical flow from precursor to active neurotrophic agent.

Caption: Synthetic route preserving the enone pharmacophore while toggling lipophilicity.

References

-

Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

-

Vanillin and Its Derivatives: A Critical Review of Their Neuroprotective Benefits. MDPI Molecules.

-

Synthesis and Antioxidant Activity of Curcumin Analogues. Journal of Chemical and Pharmaceutical Research.

-

Green Synthesis and Antibacterial Activity of Methoxy Chalcones. Rasayan Journal of Chemistry.

-

Method for the synthesis of curcumin analogues. Google Patents (US7507864B2).

Sources

Application Note: Strategic Utilization of 4-Benzyloxy-3-methoxybenzaldehyde in Drug Discovery

Topic: Use of 4-Benzyloxy-3-methoxybenzaldehyde in Medicinal Chemistry Content Type: Detailed Application Note & Protocols

Executive Summary